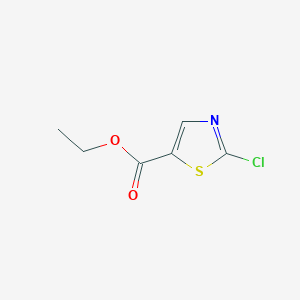
Ethyl 2-chlorothiazole-5-carboxylate
Cat. No. B1632142
Key on ui cas rn:
81449-93-6
M. Wt: 191.64 g/mol
InChI Key: IZIJOEOJKFKHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05326776
Procedure details


To a solution of tert-butyl nitrite (9.3 g, 90 mmol) and cupric chloride (9.7 g, 72 mmol) in 150 mL of acetonitrile at 65° C. was added portionwise ethyl 2-aminothiazole-5-carboxylate (10.3 g, 60 mmol) (prepared by the method of Dann, O. Chem Ber 76 419 (1943)) resulting in vigorous gas evolution. After the addition was complete, the solution was stirred until gas evolution ceased (30 minutes). The solution was cooled and poured into 250 mL of cold 20% v/v aqueous HCl. The aqueous solution was extracted 3 times with 200 mL of EtOAc. The organics were combined, washed once with 100 mL of 20% aqueous HCl and 2 times with 100 mL saturated brine and dried over magnesium sulfate. Concentration in vacuo gave 11.1 g (97% yield) of a brown oil which required no purification.

[Compound]
Name
cupric chloride
Quantity
9.7 g
Type
reactant
Reaction Step One




Name
Yield
97%
Identifiers


|
REACTION_CXSMILES
|
N(OC(C)(C)C)=O.N[C:9]1[S:10][C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][N:13]=1.[ClH:19]>C(#N)C>[Cl:19][C:9]1[S:10][C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][N:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OC(C)(C)C
|
[Compound]
|
Name
|
cupric chloride
|
|
Quantity
|
9.7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10.3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC(=CN1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred until gas evolution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared by the method of Dann
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Chem Ber 76 419 (1943)) resulting in vigorous gas evolution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(30 minutes)
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted 3 times with 200 mL of EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
washed once with 100 mL of 20% aqueous HCl and 2 times with 100 mL saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1SC(=CN1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.1 g | |
| YIELD: PERCENTYIELD | 97% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
